molecular formula C10H16ClN5 B13129489 6-Chloro-N2-cyclopentyl-N2-ethyl-1,3,5-triazine-2,4-diamine

6-Chloro-N2-cyclopentyl-N2-ethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B13129489
M. Wt: 241.72 g/mol
InChI Key: WRBKPRMNEZRJGT-UHFFFAOYSA-N
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Description

6-Chloro-N2-cyclopentyl-N2-ethyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including agriculture and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N2-cyclopentyl-N2-ethyl-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out in a solvent such as dioxane or dichloroethane, often in the presence of a base like sodium carbonate . The reaction conditions usually involve refluxing the mixture to achieve high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N2-cyclopentyl-N2-ethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-N2-cyclopentyl-N2-ethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N2-cyclopentyl-N2-ethyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentyl and ethyl groups differentiate it from other triazines, potentially leading to different reactivity and applications.

Properties

Molecular Formula

C10H16ClN5

Molecular Weight

241.72 g/mol

IUPAC Name

6-chloro-2-N-cyclopentyl-2-N-ethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H16ClN5/c1-2-16(7-5-3-4-6-7)10-14-8(11)13-9(12)15-10/h7H,2-6H2,1H3,(H2,12,13,14,15)

InChI Key

WRBKPRMNEZRJGT-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCC1)C2=NC(=NC(=N2)N)Cl

Origin of Product

United States

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